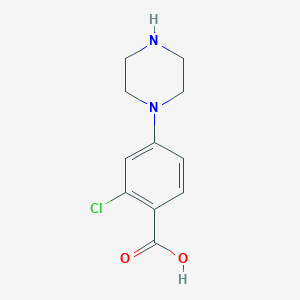
2-クロロ-4-ピペラジノ安息香酸
説明
2-Chloro-4-piperazinobenzoic acid is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-piperazinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-piperazinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:抗真菌剤の用途
2-クロロ-4-ピペラジノ安息香酸は、特に抗真菌剤の合成における中間体として、医薬品業界で潜在的な用途があります 。この化合物の構造的特徴により、真菌酵素と相互作用し、その成長と増殖を阻害する可能性があります。
バイオテクノロジー:酵素阻害研究
バイオテクノロジー研究では、2-クロロ-4-ピペラジノ安息香酸は酵素阻害メカニズムの研究に使用できます 。そのピペラジン部分は、基質の構造を模倣するか、活性部位に結合し、酵素と基質の相互作用に関する洞察を提供し、より効果的な阻害剤の設計を支援します。
環境科学:バイオ修復
この化合物の化学構造は、特にバイオ修復プロセスにおいて、環境科学で役立つ可能性を示唆しています。 これは、汚染物質の分解を助けるか、微生物ベースの浄化方法の効率を高める新しい材料を開発するための足場として役立つ可能性があります 。
材料科学:ポリマー改質
2-クロロ-4-ピペラジノ安息香酸は、ポリマーの改質のための材料科学で用途を見つけるかもしれません。 その反応性官能基は、ポリマー鎖にピペラジン単位を導入するために使用でき、特定の産業用途のためにその特性を変更します 。
分析化学:クロマトグラフィー標準
分析化学では、この化合物は、その独特の化学的特徴のために、クロマトグラフィー分析における標準または参照物質として使用できます。 これは、機器の較正を支援するか、類似の化合物を識別するための比較ポイントとして役立ちます 。
農業:殺虫剤開発
2-クロロ-4-ピペラジノ安息香酸の構造的属性は、殺虫剤の特性を持つ化合物に合成できることを示唆しています。 害虫の生物学的経路を混乱させる可能性は、新しく、より効果的な農薬の開発につながる可能性があります 。
生物活性
2-Chloro-4-piperazinobenzoic acid (CPBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of CPBA, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 241.68 g/mol
- IUPAC Name : 2-chloro-4-(piperazin-1-yl)benzoic acid
Antimicrobial Activity
Recent studies have demonstrated that CPBA exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.8 mg/mL |
These results indicate that CPBA could be a candidate for further development as an antibacterial agent .
Antiviral Activity
CPBA has also been investigated for its antiviral properties. In vitro studies have shown that it exhibits significant inhibitory effects against several viruses, including:
- Dengue Virus (DENV2) : CPBA demonstrated an IC of 3.03 µM with a selectivity index (SI) of 5.30, indicating its potential as an antiviral agent .
- HIV : Preliminary data suggest that CPBA may enhance immune responses and could be beneficial in HIV treatment protocols .
Anticancer Activity
The anticancer potential of CPBA has been explored through various assays:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
- IC Values :
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 20.1 |
| A549 | 14 |
| PC-3 | 22 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S-phase, although further studies are needed to elucidate the precise pathways involved .
Neuropharmacological Activity
In addition to its antimicrobial and anticancer properties, CPBA has been studied for its neuropharmacological effects. Research indicates that it may possess anticonvulsant activity, making it a candidate for treating seizure disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of CPBA against multidrug-resistant bacteria showed promising results, with a focus on its potential as an adjunct therapy in combination with existing antibiotics. The combination therapy exhibited synergistic effects, enhancing the overall antimicrobial activity .
Case Study 2: Cancer Treatment
In a preclinical model using xenografted tumors, CPBA was administered alongside standard chemotherapy agents. The results indicated improved tumor regression rates compared to chemotherapy alone, suggesting a potential role in combination therapy for cancer treatment .
特性
IUPAC Name |
2-chloro-4-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOUEMHNBMBHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672534 | |
| Record name | 2-Chloro-4-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74803-84-2 | |
| Record name | 2-Chloro-4-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















